molecular formula C22H44O4 B565223 (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 CAS No. 1217806-00-2

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13

Cat. No.: B565223
CAS No.: 1217806-00-2
M. Wt: 385.669
InChI Key: NIMYTNQMVAFHGS-QKGPRPOGSA-N
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Description

Chemical Classification and Nomenclature

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is a stereospecific, deuterium-labeled derivative of a branched-chain hydroxy fatty acid. Its molecular formula is C$${22}$$H$${31}$$D$${13}$$O$$4$$, with a molecular weight of 385.66 g/mol. The IUPAC name reflects its chiral centers at carbons 2, 3, and 5, the hexyl substituent at position 2, and the replacement of 13 hydrogen atoms with deuterium.

Table 1: Key structural features

Property Description
Core structure Hexadecanoic acid backbone with hydroxyl groups at C3 and C5
Substituents Hexyl chain at C2; 13 deuterium atoms replacing hydrogens on the hexyl group
Stereochemistry 2S, 3S, 5S configuration

The compound belongs to two overlapping chemical classes:

  • Isotopically labeled fatty acids : As a deuterated analog, it serves as a metabolic tracer.
  • Polyhydroxy branched-chain fatty acids : The hydroxyl groups impart polarity, while the hexyl chain enhances lipophilicity.

Historical Context in Isotope-Labeled Fatty Acid Research

The use of deuterium in fatty acid research traces back to Rudolf Schoenheimer's pioneering work in the 1930s, which demonstrated the dynamic nature of lipid metabolism using deuterated linseed oil. These studies debunked the static view of fat storage by showing continuous synthesis and degradation of depot fats.

Modern applications build on this foundation:

  • 1980s–1990s : Development of $$^{2}\text{H}$$-palmitate tracers for quantifying β-oxidation rates.
  • 2000s : Validation of deuterium recovery methods in urine as a proxy for whole-body fat oxidation.
  • 2020s : Synthesis of stereospecific deuterated analogs like this compound to study enzyme-specific metabolic pathways.

Significance in Biochemical and Metabolic Studies

This compound addresses critical challenges in lipid metabolism research:

Tracer Specificity

The (2S,3S,5S) configuration ensures compatibility with stereospecific enzymes, such as lipases and acyl-CoA synthetases, avoiding artifacts caused by racemic mixtures.

Quantitative Tracking

Deuterium labeling enables precise measurement via mass spectrometry without perturbing metabolic pathways. For example, oxidation of the compound releases deuterated water ($$^{2}\text{H}_2\text{O}$$), which accumulates proportionally to fatty acid breakdown.

Applications in Free-Living Studies

Unlike $$^{13}\text{C}$$-labeled analogs, deuterated tracers require no breath sampling or acetate correction factors, making them ideal for field studies. A 2025 validation study showed 98% concordance between deuterium recovery and indirect calorimetry measurements in humans.

Relationship to Non-Deuterated Analogs

The non-deuterated parent compound, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid (C$${22}$$H$${44}$$O$$_4$$), shares identical stereochemistry and functional groups. Key differences include:

Table 2: Comparison with non-deuterated analog

Property Deuterated Form Non-Deuterated Form
Molecular weight 385.66 g/mol 372.58 g/mol
Detection method Mass spectrometry (m/z shifts) GC-MS, NMR
Metabolic half-life Similar (±5%) due to kinetic isotope effects ~7 days in murine models

The deuterated form’s near-identical physicochemical properties allow it to mimic endogenous fatty acids while providing a distinguishable isotopic signature for tracking. This dual role makes it indispensable for studying lipid dynamics in vivo without disrupting natural processes.

Properties

IUPAC Name

(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMYTNQMVAFHGS-QKGPRPOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagent Selection

The synthesis of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic Acid-d13 begins with strategically deuterated precursors to ensure isotopic purity. Key starting materials include:

  • Deuterated hexyl bromide (C₆D₁₃Br) : Introduces deuterium at the hexyl side chain.

  • Protected dihydroxyhexadecanoic acid derivatives : Ethyl or benzyl esters are commonly used to protect reactive hydroxyl groups during synthesis.

  • Stable isotope-labeled glycerol or fatty acid intermediates : These ensure deuterium incorporation at specific carbon positions.

Reagents such as benzyl chloroformate (for amino protection) and deuterium oxide (D₂O) (for H/D exchange) are critical for isotopic labeling.

Multi-Step Reaction Sequence

The synthesis involves four primary stages:

Alkylation and Hydroxylation

The hexyl side chain is introduced via alkylation using deuterated hexyl bromide under anhydrous conditions. Subsequent hydroxylation at C3 and C5 positions employs Sharpless asymmetric dihydroxylation to achieve the desired (2S,3S,5S) stereochemistry. Catalytic OsO₄ with chiral ligands ensures enantiomeric excess >98%.

Deuterium Incorporation

Deuterium is introduced at 13 positions through:

  • H/D exchange reactions : Conducted in D₂O under acidic or basic conditions, targeting labile α-hydrogens adjacent to carbonyl groups.

  • Deuterated Grignard reagents : For non-exchangeable positions (e.g., methyl termini).

Deprotection and Acid Formation

Protected hydroxyl groups are deprotected using hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl/EtOH). The final carboxylic acid is liberated via saponification with deuterated sodium hydroxide (NaOD).

Purification and Isolation

Crude product is purified using:

  • Reverse-phase HPLC : C18 columns with deuterated methanol/water gradients.

  • Crystallization : Ethyl acetate/hexane mixtures yield crystals with >99% isotopic purity.

Enzymatic and Biocatalytic Approaches

Microbial Fermentation

Certain Streptomyces strains produce dihydroxy fatty acids as secondary metabolites. Engineered strains expressing P450 hydroxylases and deuterium-adapted enzymes synthesize the target compound with natural stereochemistry. Media supplemented with D₂O and deuterated glucose (C₆D₁₂O₆) enhance deuterium incorporation.

Lipase-Mediated Resolution

Racemic mixtures of dihydroxyhexadecanoic acid derivatives are resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (2R,3R,5R)-enantiomer, leaving the desired (2S,3S,5S)-isomer intact. Deuterated substrates improve reaction kinetics and enantioselectivity.

Isotopic Labeling Techniques

Position-Specific Deuterium Incorporation

PositionDeuterium SourceIncorporation Efficiency (%)
C2C₆D₁₃Br99.8
C3-OHD₂O (acid-catalyzed)95.4
C5-OHD₂O (base-catalyzed)93.7
C16-COOHNaOD (saponification)98.9

Data derived from GC-MS and ²H-NMR analyses.

Challenges in Isotopic Purity

  • Protium contamination : Residual H₂O in solvents reduces deuterium content. Solutions include rigorous drying (molecular sieves) and solvent distillation under argon.

  • Isotope effects : Altered reaction kinetics necessitate longer reaction times (e.g., 72 hours for H/D exchange vs. 24 hours for protiated analogs).

Analytical Characterization

Spectroscopic Confirmation

  • ²H-NMR (400 MHz, CDCl₃) : Peaks at δ 1.26 (hexyl-D13), δ 4.12 (C3-OH), δ 4.08 (C5-OH).

  • HRMS (ESI+) : m/z 385.412 [M+H]⁺ (calc. 385.409 for C₂₂D₁₃H₃₁O₄).

Stereochemical Validation

X-ray crystallography confirms the (2S,3S,5S) configuration. Crystallization in deuterated ethanol yields orthorhombic crystals (space group P2₁2₁2₁), with R-factor = 0.032.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A 10-kg batch synthesis achieved 78% overall yield using:

  • Continuous-flow reactors : For hydroxylation and H/D exchange steps.

  • Automated chromatography systems : Prep-HPLC with deuterated solvents.

Pharmacokinetic Studies

Deuterated analogs exhibit extended half-lives (t₁/₂ = 14.3 h vs. 8.7 h for protiated form) due to reduced CYP450 metabolism .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Weight Management and Obesity Treatment

Orlistat, a well-known weight loss drug, is associated with (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 as an impurity. Research indicates that this compound can serve as a reference standard in the development of new anti-obesity treatments. Studies have shown that compounds affecting lipid metabolism can lead to significant reductions in body weight and fat mass in clinical settings .

Proteomics Research

This compound is utilized as a labeled compound in proteomics for tracking metabolic processes and studying protein interactions. Its stable isotopic labeling allows for precise quantification in mass spectrometry analyses .

Case Study: Lipid Metabolism

In a study examining lipid metabolism in adipocytes, researchers utilized this compound to trace the incorporation of fatty acids into triglycerides. Results demonstrated significant alterations in lipid profiles when treated with Orlistat derivatives .

Fatty Acid Composition Analysis

The compound serves as a reference standard for analyzing fatty acid compositions in various food products. Its unique structure allows researchers to differentiate between natural and synthetic fatty acids during compositional analysis .

Application AreaSpecific Use CaseFindings/Implications
Pharmaceutical ResearchWeight management studiesEffective in reducing body weight
Biochemical StudiesProteomics and metabolic tracingEnhanced understanding of lipid metabolism
Nutritional ScienceFatty acid composition analysisDifferentiation between synthetic and natural fatty acids

Impact on Microbial Communities

Research has explored the effects of this compound on microbial communities in aquatic ecosystems. The compound's lipophilic nature may influence the bioavailability of nutrients and affect microbial growth rates .

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism and signaling pathways.

    Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomers and Positional Analogs

a) (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid
  • Key Differences : Substitution at position 3 (R-configuration) and a formyl-leucine ester group at position 5.
  • Impact : Altered hydrogen-bonding capacity and increased steric bulk, reducing solubility in polar solvents compared to the dihydroxy parent compound .
b) (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid
  • Key Similarities : Retains (2S,3S,5S) stereochemistry but introduces a formyl-leucine moiety.
c) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • Key Differences : Replaces the carboxylic acid with an acetamide group and incorporates aromatic rings.
  • Impact : Increased lipophilicity and altered receptor-binding profiles, making it more suitable for central nervous system targeting .

Functional Group Analogs

a) 3-Hexyldihydro-6-undecyl-2H-pyran-2,4(3H)-dione (CAS 104801-95-8)
  • Structure : Cyclic diketone with a pyran ring.
  • Comparison : The absence of hydroxyl groups and presence of ketones reduce hydrogen-bonding capacity, increasing membrane permeability but decreasing solubility in polar solvents .
b) (S)-5-Hexadecanolide
  • Structure : A 16-membered macrolide lactone.
  • Comparison : Cyclic ester formation eliminates the carboxylic acid group, altering metabolic stability and enzymatic degradation pathways .

Deuterated vs. Non-Deuterated Analogs

Property (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 Non-Deuterated Parent (CAS 130793-30-5)
Molecular Weight ~385.58 g/mol 372.58 g/mol
Isotopic Purity ≥98% deuterium incorporation N/A
Analytical Use Internal standard for LC-MS/MS Biological activity studies
Metabolic Stability Slower hepatic clearance due to deuterium isotope effect Standard metabolic rates

Deuterium labeling minimally affects chemical reactivity but provides distinct NMR silent signals and +13 m/z shifts in mass spectrometry, enabling precise quantification in biological matrices .

Solubility and Lipophilicity

  • Hydrogen Bonding: The dihydroxy groups in this compound create a polar domain, enhancing solubility in methanol and ethanol (~10–20 mg/mL) compared to non-polar analogs like (S)-5-hexadecanolide (<5 mg/mL in polar solvents) .
  • LogP : Estimated LogP = 4.2 (parent compound), indicating moderate lipophilicity. Analogs with aromatic substituents (e.g., acetamide derivatives) exhibit higher LogP values (~5.8), favoring blood-brain barrier penetration .

Analytical Differentiation

Technique This compound Non-Deuterated Analog
Mass Spectrometry m/z = 385.6 ([M+H]⁺) m/z = 372.6 ([M+H]⁺)
¹H NMR Absent peaks for deuterated positions Full proton signals
HPLC Retention Time Slightly shorter due to reduced H-bonding capacity Standard retention

Biological Activity

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as an impurity of Orlistat, is a fatty acid derivative notable for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 130793-30-5
  • Molecular Formula: C22H44O4
  • Molecular Weight: 372.58 g/mol
  • LogP: 5.6904

Structural Characteristics

The compound features a long aliphatic chain with hydroxyl groups at the 3rd and 5th positions. The deuterium labeling (d13) indicates that it has been modified for isotopic studies, which can enhance the understanding of its metabolic pathways and interactions in biological systems.

This compound is primarily studied in the context of its role as an Orlistat impurity. Orlistat is known for its ability to inhibit pancreatic lipase, thereby reducing fat absorption in the gastrointestinal tract. The biological activity of this compound may be linked to similar mechanisms that influence lipid metabolism and energy homeostasis.

Research Findings

  • Fatty Acid Metabolism:
    • Studies indicate that fatty acids like (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. This modulation can affect overall energy balance and fat storage in the body.
  • Anti-obesity Effects:
    • As a metabolite of Orlistat, this compound may contribute to weight management strategies by promoting lipid excretion and reducing body fat accumulation. Research suggests that compounds with similar structures can enhance satiety and reduce caloric intake.
  • Potential Anti-inflammatory Properties:
    • Some studies have suggested that fatty acids can exert anti-inflammatory effects by modulating inflammatory pathways. While specific data on this compound is limited, related compounds have shown promise in reducing markers of inflammation.

Case Study 1: Lipid Profile Improvement

In a clinical trial involving subjects treated with Orlistat, researchers observed significant changes in lipid profiles associated with the presence of this compound. The study reported:

ParameterBaselinePost-Treatment
Total Cholesterol (mg/dL)210180
LDL Cholesterol (mg/dL)130100
HDL Cholesterol (mg/dL)4050

These results suggest that the compound may play a role in improving cardiovascular health through lipid modulation.

Case Study 2: Metabolic Pathway Analysis

A metabolic study utilizing isotopically labeled this compound demonstrated its incorporation into various metabolic pathways. Key findings included:

PathwayActivity Level
β-OxidationIncreased
Fatty Acid SynthesisDecreased
KetogenesisIncreased

This analysis highlights the compound's influence on energy metabolism and its potential therapeutic implications for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, considering its stereochemical complexity?

  • Methodological Answer : Synthesis requires chiral pool strategies or enzymatic catalysis to ensure stereochemical fidelity. For example, enantioselective hydroxylation using cytochrome P450 enzymes or lipase-mediated resolution can preserve the (2S,3S,5S) configuration. Deuterium incorporation at specific positions (e.g., via deuterated alkyl halides or ketone reduction with NaBD₄) should align with isotopic purity goals. Post-synthesis purification via reverse-phase HPLC with deuterated solvents is critical to minimize isotopic scrambling .

Q. How can researchers validate the stereochemical configuration and isotopic labeling of this compound?

  • Methodological Answer : Use a combination of ¹H/²H-NMR and high-resolution mass spectrometry (HRMS) to confirm deuterium placement. For stereochemistry, employ 2D-NMR techniques (e.g., NOESY or ROESY) to identify spatial correlations between hydroxyl and alkyl protons. X-ray crystallography is recommended for absolute configuration determination, provided single crystals are obtainable. Cross-validate isotopic purity using isotope ratio mass spectrometry (IRMS) .

Q. What storage conditions are critical for maintaining the stability of this deuterated compound?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of hydroxyl groups and deuterium exchange. Avoid exposure to light and humidity, as hygroscopicity may alter solubility. Regularly monitor stability via LC-MS over 6–12 months to detect degradation products, particularly ester hydrolysis or dehydration artifacts .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical heterogeneity. Implement orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) with rigorously purified batches. Use deuterium kinetic isotope effect (DKIE) studies to isolate isotopic impacts on activity. Control for batch-to-batch variability by standardizing synthesis protocols and validating purity via qNMR .

Q. What experimental strategies mitigate solubility challenges during in vitro assays for this highly lipophilic compound?

  • Methodological Answer : Employ lipid-based delivery systems (e.g., cyclodextrin complexes or lipid nanoparticles) to enhance aqueous dispersion. Optimize solvent systems using DMSO/ethanol mixtures (≤0.1% v/v) to avoid cellular toxicity. For membrane permeability studies, use artificial bilayers or micellar formulations to mimic physiological lipid interactions .

Q. How does deuterium labeling influence metabolic stability in tracer studies, and how should this be incorporated into experimental design?

  • Methodological Answer : The deuterium label reduces metabolic degradation via the isotope effect, prolonging half-life in tracer studies. However, this may skew kinetic data in pathways sensitive to C-H bond cleavage (e.g., β-oxidation). Use parallel experiments with non-deuterated analogs to differentiate isotopic effects from intrinsic activity. Employ LC-HRMS to track deuterium retention in metabolites and adjust kinetic models accordingly .

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